JSF-2513

antitubercular drug discovery solubility optimization triazine SAR

JSF-2513 is a nitrofuran‑triazine antitubercular agent that emerged from structure‑activity relationship (SAR) optimization of the parent compound JSF‑2019 [REFS‑1]. It retains the nitrofuranyl hydrazone pharmacophore required for intrabacterial nitric oxide (NO•) release and inhibition of the enoyl‑ACP reductase InhA within the FAS‑II pathway [REFS‑1].

Molecular Formula C18H18N8O4
Molecular Weight 410.394
Cat. No. B1192977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJSF-2513
SynonymsJSF-2513;  JSF 2513;  JSF2513
Molecular FormulaC18H18N8O4
Molecular Weight410.394
Structural Identifiers
SMILESO=[N+](C1=CC=C(/C=N/NC2=NC(NC3=CC=CC=C3)=NC(N4CCOCC4)=N2)O1)[O-]
InChIInChI=1S/C18H18N8O4/c27-26(28)15-7-6-14(30-15)12-19-24-17-21-16(20-13-4-2-1-3-5-13)22-18(23-17)25-8-10-29-11-9-25/h1-7,12H,8-11H2,(H2,20,21,22,23,24)/b19-12+
InChIKeyVBCNCXOMEKMGFH-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JSF-2513 Antitubercular Agent – Key Differentiators vs. Analog Compounds for Research Procurement


JSF-2513 is a nitrofuran‑triazine antitubercular agent that emerged from structure‑activity relationship (SAR) optimization of the parent compound JSF‑2019 [REFS‑1]. It retains the nitrofuranyl hydrazone pharmacophore required for intrabacterial nitric oxide (NO•) release and inhibition of the enoyl‑ACP reductase InhA within the FAS‑II pathway [REFS‑1]. The defining structural feature of JSF‑2513 is the introduction of a morpholine substituent, strategically designed to improve aqueous solubility and mouse pharmacokinetic (PK) profile relative to the poorly soluble progenitor JSF‑2019 [REFS‑1]. Its molecular formula is C₁₈H₁₈N₈O₄ with a molecular weight of 410.39 g mol⁻¹ [REFS‑2].

Why JSF‑2513 Cannot Be Substituted by Other Triazine Antituberculars or Clinical Nitroimidazoles


Compounds within the nitrofuran‑triazine class share a common scaffold but diverge dramatically in solubility, PK, and cross‑resistance profiles owing to specific amine substituents [REFS‑1]. JSF‑2019, despite superior in vitro potency (MIC = 0.078 μM), is practically insoluble (S < 0.060 μM) and achieves negligible oral exposure [REFS‑1]. In‑class candidates JSF‑2619 and JSF‑2625 exhibited either inferior oral bioavailability (49.2 % and 11.4 %, respectively) or chemical instability in plasma [REFS‑1]. Clinically approved nitroimidazoles such as pretomanid and delamanid operate through F₄₂₀‑dependent NO• release but do not inhibit InhA, and pretomanid shows cross‑resistance with F₄₂₀ biosynthesis mutants [REFS‑1]. These multidimensional divergences render direct substitution scientifically unsound without matched quantitative evidence.

Quantitative Differentiation of JSF‑2513 vs. JSF‑2019, In‑Class Analogs, and Clinical Compounds


Aqueous Solubility – JSF‑2513 Achieves >14‑Fold Improvement over JSF‑2019 via Morpholine Introduction

The aqueous solubility of JSF‑2513 was measured at S = 0.853 μM, a profound improvement over the parent compound JSF‑2019, whose solubility was below the lower limit of quantification at < 0.060 μM [REFS‑1]. Although JSF‑2513 solubility remained below the 1 μM target threshold, the morpholine substitution achieved over a 14‑fold enhancement in thermodynamic solubility, which translated into measurable oral exposure in mice [REFS‑1].

antitubercular drug discovery solubility optimization triazine SAR

Mouse Oral Pharmacokinetics – JSF‑2513 Delivers 10.5‑Fold Higher AUC than JSF‑2019 and Complete Oral Bioavailability

At a single 25 mg kg⁻¹ oral dose, JSF‑2513 achieved an AUC₀‑₅ₕ of 12,025 h·ng mL⁻¹, Cₘₐₓ of 1,707 ng mL⁻¹, and time above MIC (t>MIC) of 8‑24 hours, all substantially exceeding JSF‑2019 (AUC = 1,148 h·ng mL⁻¹, Cₘₐₓ = 317 ng mL⁻¹, t>MIC = 5 h) as well as JSF‑2619 (AUC = 7,639, %F = 49.2) and JSF‑2625 (AUC = 538, %F = 11.4) [REFS‑1]. JSF‑2513's oral bioavailability (%F) was ≥99 %, indicating essentially complete absorption [REFS‑1].

pharmacokinetics oral bioavailability antitubercular lead optimization

Cross‑Resistance Profile – JSF‑2513 Retains Full Potency Against INH‑Resistant katG S315T Mutants

Against the isoniazid‑resistant M. tuberculosis strain DRM12 bearing the katG S315T mutation, JSF‑2513 retained full potency with MIC = 0.63 μM, identical to its wild‑type H37Rv MIC [REFS‑1]. In contrast, INH lost efficacy against DRM12 with MIC > 10 μM [REFS‑1]. JSF‑2513 also retained partial activity against the inhA promoter mutant mc24914 (MIC = 2.5 μM, 4‑fold shift) and the F₄₂₀H₂‑deficient fgd1∷tn strain (MIC = 10 μM, 16‑fold shift), consistent with its dual mechanism requiring F₄₂₀H₂‑dependent activation rather than KatG‑mediated activation [REFS‑1].

drug‑resistant tuberculosis katG mutation cross‑resistance profiling

Non‑Replicating Bactericidal Activity – JSF‑2513 Outperforms JSF‑2019 and Pretomanid Against 100‑Day‑Old Cultures

At 100 μM concentration, JSF‑2513 reduced colony‑forming units (CFUs) by approximately 7 log₁₀ in 100‑day‑old non‑replicating M. tuberculosis H37Rv cultures, compared to approximately 4 log₁₀ reduction for JSF‑2019 and 6 log₁₀ reduction for the clinically approved pretomanid [REFS‑1]. This enhanced killing of the phenotypically drug‑tolerant subpopulation suggests that JSF‑2513 may possess activity relevant to latent TB infection and treatment‑shortening strategies [REFS‑1].

non‑replicating persistence bactericidal activity latent tuberculosis

Recommended Research Application Scenarios for JSF‑2513 Based on Quantitative Differentiation Evidence


Oral Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Dual‑Mechanism Antituberculars

JSF‑2513's favorable oral bioavailability (≥99 %) and sustained t>MIC (8‑24 h) at a well‑tolerated 25 mg kg⁻¹ oral dose position it as a lead compound for mouse PK/PD modeling studies [REFS‑1]. Researchers can use JSF‑2513 to establish exposure‑response relationships for triazine antituberculars that combine NO• release with InhA inhibition, without the confounding factors of poor solubility or rapid clearance that limited JSF‑2019 [REFS‑1].

Mechanistic Studies of INH‑Resistant Tuberculosis via Chemical Probing of InhA Biology

The full retention of JSF‑2513 potency against katG S315T mutants (MIC = 0.63 μM) makes it a valuable chemical probe for dissecting InhA function in both drug‑sensitive and INH‑resistant M. tuberculosis backgrounds [REFS‑1]. Unlike INH, JSF‑2513 does not require KatG activation, enabling researchers to study the effects of InhA inhibition via the FAS‑II pathway independently of KatG‑dependent prodrug activation mechanisms [REFS‑1].

Non‑Replicating Persistence Models for Latency and Treatment‑Shortening Research

JSF‑2513's demonstration of ca. 7 log₁₀ CFU reduction against 100‑day‑old non‑replicating M. tuberculosis cultures—exceeding both JSF‑2019 (4 log₁₀) and pretomanid (6 log₁₀)—recommends it for use in in vitro models of phenotypic drug tolerance [REFS‑1]. Its dual mechanism (NO• release plus FAS‑II blockade) provides a unique tool to interrogate the metabolic vulnerabilities of persistent mycobacterial subpopulations that are believed to necessitate prolonged TB therapy [REFS‑1].

Quote Request

Request a Quote for JSF-2513

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.